JUN-1111

Description

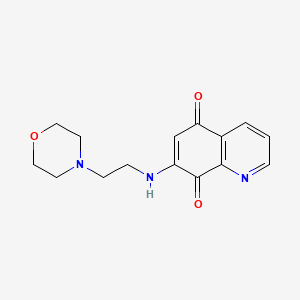

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

874351-38-9 |

|---|---|

Formule moléculaire |

C15H17N3O3 |

Poids moléculaire |

287.31 g/mol |

Nom IUPAC |

7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione |

InChI |

InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2 |

Clé InChI |

QWIRJCMQNFHGJV-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JUN-1111; JUN 1111; JUN1111; |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of action of JUN-1111?

An In-Depth Technical Guide to the Mechanism of Action of JUN-1111

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, irreversible, and selective inhibitor of the Cdc25 family of dual-specificity phosphatases. By targeting these key regulators of the cell cycle, this compound induces cell cycle arrest at the G1 and G2/M phases, leading to an anti-proliferative effect. This is accompanied by a decrease in the phosphorylation of the downstream target Cdk1 and an induction of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular processes, and detailed protocols for key experimental assays.

Core Mechanism of Action: Cdc25 Phosphatase Inhibition

This compound functions as an irreversible inhibitor of Cdc25 phosphatases. These enzymes are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs)[1][2][3]. There are three main isoforms of Cdc25: Cdc25A, Cdc25B, and Cdc25C, each playing distinct roles in regulating cell cycle transitions[2][3]. This compound's inhibitory action on these phosphatases disrupts the normal cell cycle, leading to arrest and inhibition of cell proliferation[4]. The irreversible nature of this inhibition suggests a covalent modification of the enzyme, a common characteristic of quinone-containing compounds that can react with the catalytic cysteine in the active site of phosphatases[5][6].

Signaling Pathway

The primary signaling pathway affected by this compound is the Cdk-mediated cell cycle regulation. Cdc25 phosphatases are essential for the activation of Cdk1 and Cdk2 by removing inhibitory phosphates from their Tyr15 and Thr14 residues. By inhibiting Cdc25, this compound maintains the phosphorylated, inactive state of these CDKs, thereby halting the cell cycle at the G1/S and G2/M checkpoints.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified against several phosphatases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Phosphatase | IC50 (µM) |

| Cdc25A | 0.38 |

| Cdc25B | 1.8 |

| Cdc25C | 0.66 |

| VHR | 28 |

| PTP1B | 37 |

| Table 1: In vitro inhibitory activity of this compound against a panel of phosphatases. Data indicates that this compound is a potent and selective inhibitor of Cdc25 isoforms compared to VHR and PTP1B. |

Key Experimental Findings and Protocols

Cdc25 Phosphatase Inhibition Assay

Finding: this compound is a potent inhibitor of Cdc25A, B, and C.

Experimental Protocol: A representative protocol for determining the in vitro inhibitory activity of this compound against Cdc25 phosphatases is as follows. This is a general protocol and may require optimization for specific laboratory conditions.

-

Reagents:

-

Recombinant human Cdc25A, B, and C (catalytic domain).

-

OMFP (3-O-methylfluorescein phosphate) or other suitable phosphatase substrate.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA.

-

This compound stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate. c. Add 80 µL of the assay buffer containing the recombinant Cdc25 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding 10 µL of the OMFP substrate. e. Monitor the increase in fluorescence (Excitation/Emission wavelengths appropriate for the substrate) over time using a plate reader. f. Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound. g. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis

Finding: this compound induces cell cycle arrest at the G1 and G2/M phases in tsFT210 cells.

Experimental Protocol: The following is a representative protocol for analyzing the effect of this compound on the cell cycle using flow cytometry.

-

Cell Culture:

-

Culture tsFT210 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

For synchronization, incubate cells at a permissive temperature (e.g., 32°C) and then shift to a non-permissive temperature (e.g., 39.5°C) for a sufficient time to arrest them in the G2/M phase.

-

-

Treatment: a. Release the synchronized cells by returning them to the permissive temperature. b. Treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) or DMSO (vehicle control) for a specified duration (e.g., 17 hours).

-

Cell Staining: a. Harvest the cells by trypsinization and wash with ice-cold PBS. b. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight. c. Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. d. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Phospho-Cdk1

Finding: this compound decreases the expression of phospho-Cdk1 in a dose-dependent manner in tsFT210 cells.

Experimental Protocol: A representative protocol for detecting changes in the phosphorylation of Cdk1 at Tyr15 is provided below.

-

Cell Lysis: a. Treat tsFT210 cells with this compound (e.g., 10 µM and 30 µM) or DMSO for a specified time (e.g., 1 hour). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phospho-Cdk1 (Tyr15) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. For a loading control, strip the membrane and re-probe with an antibody for total Cdk1 or a housekeeping protein like GAPDH or β-actin.

Reactive Oxygen Species (ROS) Detection

Finding: this compound induces the formation of reactive oxygen species in mammalian cells.

Experimental Protocol: A general protocol for measuring intracellular ROS levels using a fluorescent probe is described below.

-

Cell Preparation:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

-

Probe Loading: a. Remove the culture medium and wash the cells with a serum-free medium or PBS. b. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them in a medium containing the probe for 30-60 minutes at 37°C.

-

Treatment and Measurement: a. Wash the cells to remove the excess probe. b. Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or a positive control (e.g., H2O2). c. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken kinetically or as an endpoint reading.

Conclusion

This compound is a valuable research tool for studying the role of Cdc25 phosphatases in cell cycle regulation and as a potential lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action involves the irreversible inhibition of Cdc25, leading to cell cycle arrest at the G1/S and G2/M phases, a decrease in Cdk1 phosphorylation, and the induction of reactive oxygen species. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other Cdc25 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]

- 3. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to JUN-1111: A Selective Cdc25 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JUN-1111 is a potent and selective inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases. Identified as 7-((2-(morpholin-4-yl)ethyl)amino)quinoline-5,8-dione, this small molecule exerts its biological effects through the induction of reactive oxygen species (ROS), leading to the irreversible oxidation of the catalytic cysteine residue within the active site of Cdc25 phosphatases. This mechanism culminates in cell cycle arrest at the G1 and G2/M phases, highlighting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a quinoline-dione derivative with a morpholinoethylamino side chain at the 7-position. This structural feature is crucial for its biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-{[2-(Morpholin-4-yl)ethyl]amino}quinoline-5,8-dione | N/A |

| Molecular Formula | C₁₅H₁₇N₃O₃ | [1] |

| Molecular Weight | 287.31 g/mol | [1] |

| CAS Number | 874351-38-9 | N/A |

| Appearance | Orange to reddish-brown solid | N/A |

Pharmacological Properties and Mechanism of Action

This compound is a selective and irreversible inhibitor of Cdc25 phosphatases, with varying potency against the different isoforms. Its primary mechanism involves the generation of intracellular reactive oxygen species (ROS), which leads to the oxidative inactivation of the target phosphatases.

Table 2: Inhibitory Activity of this compound against Cdc25 and other Phosphatases

| Target Phosphatase | IC₅₀ (µM) | Source |

| Cdc25A | 0.38 | N/A |

| Cdc25B | 1.8 | N/A |

| Cdc25C | 0.66 | N/A |

| VHR | 28 | N/A |

| PTP1B | 37 | N/A |

The inhibition of Cdc25 phosphatases by this compound disrupts the cell cycle progression. Cdc25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions. By inhibiting Cdc25, this compound prevents the activation of CDKs, leading to cell cycle arrest at the G1 and G2/M checkpoints. A direct consequence of this inhibition is the decreased expression of phosphorylated Cdk1 (phospho-Cdk1).

Caption: G2/M cell cycle arrest induced by this compound.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound. Specific parameters such as concentrations and incubation times should be optimized for the particular cell line and experimental conditions.

In Vitro Cdc25 Phosphatase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc25 phosphatases. A common method involves a fluorogenic substrate.[2]

Methodology:

-

Reagents and Materials:

-

Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins.

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

This compound stock solution (in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control. c. Add the recombinant Cdc25 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP). g. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for in vitro Cdc25 phosphatase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[3]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, Jurkat) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. d. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining and Analysis: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cells with PBS. c. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. d. Incubate at room temperature for 30 minutes in the dark. e. Analyze the stained cells using a flow cytometer. f. Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound represents a valuable chemical tool for studying the role of Cdc25 phosphatases in cell cycle regulation and as a potential starting point for the development of novel anticancer agents. Its well-defined mechanism of action, involving ROS-mediated inhibition of Cdc25, provides a clear rationale for its biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties and therapeutic potential of this promising compound. Further studies are warranted to explore its efficacy and safety in preclinical models of cancer.

References

An In-depth Technical Guide to the Synthesis and Purification of JUN-1111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for JUN-1111, a selective and irreversible inhibitor of Cdc25 phosphatase. Due to the absence of a publicly available, step-by-step synthesis protocol for this compound, this guide leverages established methodologies for the synthesis of analogous quinone-based compounds and outlines a robust purification scheme suitable for small molecule drug candidates.

Introduction to this compound

This compound, with the chemical name 7-((2-morpholinoethyl)amino)quinoline-5,8-dione (CAS No. 874351-38-9), is a potent inhibitor of Cdc25 phosphatases.[1][2][3] These dual-specificity phosphatases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer drug development.[4] this compound's quinone scaffold is a common feature among many Cdc25 inhibitors, which often act through redox-mediated mechanisms.[4][5][6]

Chemical Structure of this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic steps.

Step 1: Nitration of 5,8-dimethoxyquinoline To a solution of 5,8-dimethoxyquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature for a specified duration and then carefully quenched with ice water. The resulting precipitate, 7-nitro-5,8-dimethoxyquinoline, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group The 7-nitro-5,8-dimethoxyquinoline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 7-amino-5,8-dimethoxyquinoline.

Step 3: Reductive Amination with Morpholinoacetaldehyde The 7-amino-5,8-dimethoxyquinoline and morpholinoacetaldehyde are dissolved in a chlorinated solvent like dichloroethane. Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for completion. The crude product is then worked up by washing with aqueous sodium bicarbonate and brine.

Step 4: Oxidative Demethylation The 7-((2-morpholinoethyl)amino)-5,8-dimethoxyquinoline is dissolved in aqueous acetonitrile. Ceric ammonium nitrate (CAN) is added in portions at 0 °C. The reaction progress is monitored by the color change and TLC. Upon completion, the reaction mixture is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to give crude this compound.

Data Presentation: Synthesis

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄, 0 °C | 85-95 |

| 2 | Reduction | H₂, 10% Pd/C, Ethanol, rt | 90-98 |

| 3 | Reductive Amination | Morpholinoacetaldehyde, NaBH(OAc)₃, DCE, rt | 70-85 |

| 4 | Oxidative Demethylation | Ceric Ammonium Nitrate (CAN), aq. CH₃CN, 0 °C | 60-75 |

Purification of this compound

The purification of the final compound is critical to remove any unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended to achieve high purity suitable for biological assays and further development.

Caption: A general purification workflow for this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography The crude this compound is adsorbed onto silica gel and loaded onto a pre-packed silica gel column. The compound is eluted using a gradient of methanol in dichloromethane. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure.

Protocol 2: Recrystallization The partially purified this compound from column chromatography is dissolved in a minimal amount of a hot solvent, such as ethanol. A co-solvent, like water, is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Presentation: Purification and Characterization

| Technique | Purpose | Expected Outcome |

| Purification | ||

| Flash Chromatography | Removal of major impurities | Purity > 95% |

| Recrystallization | Removal of minor impurities and isolation of crystalline solid | Purity > 98% |

| Characterization | ||

| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure |

| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ peak at m/z 288.13 |

| HPLC | Purity assessment | Single major peak with >98% purity |

Biological Context: The JNK Signaling Pathway

This compound's target, Cdc25 phosphatase, is a key regulator of cyclin-dependent kinases (CDKs), which drive cell cycle progression. The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade that can lead to either cell survival or apoptosis, often through the phosphorylation of the transcription factor c-Jun. [7][8][9]The inhibition of Cdc25 by this compound induces cell cycle arrest, a cellular state that can be influenced by the JNK signaling pathway. [3]

Caption: Simplified overview of the JNK signaling pathway.

This guide provides a foundational understanding for the synthesis and purification of this compound, intended to aid researchers in the development of this and similar compounds. The provided protocols are illustrative and may require optimization for specific laboratory conditions.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Molecular mechanism and biological functions of c-Jun N-terminal kinase signalling via the c-Jun transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on the In Vitro Activity of JUN-1111

Following a comprehensive search of scientific literature and public databases, no information regarding a compound or agent designated "JUN-1111" and its in vitro activity could be identified. Searches for "this compound in vitro activity," "this compound compound," "this compound drug," "this compound inhibitor," and "this compound molecule" did not yield any relevant results.

The designation "this compound" does not appear to correspond to any publicly disclosed therapeutic agent, research compound, or biological molecule for which in vitro studies have been published. It is possible that "this compound" is an internal project code, a novel compound that has not yet been described in scientific literature, or a misidentified term.

Without any foundational data on the nature of this compound, its mechanism of action, or any experimental results, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation, such as a chemical name, patent number, or publication reference, to facilitate a successful literature search. Should information on this compound become publicly available in the future, a detailed technical summary of its in vitro activity could then be compiled.

In Vivo Efficacy of JUN-1111: A Technical Overview of a Novel Cdc25 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the in vivo efficacy, pharmacokinetics, and specific animal model studies for the compound JUN-1111 is limited. This document therefore focuses on the available in vitro data and the established role of its target, the Cdc25 phosphatase family, in cancer biology. The experimental protocols and potential in vivo study designs are based on established methodologies for evaluating Cdc25 inhibitors.

Core Concepts: this compound and the Cdc25 Phosphatase Family

This compound is a novel, irreversible, and selective inhibitor of the Cell division cycle 25 (Cdc25) family of dual-specificity phosphatases.[1] The Cdc25 phosphatases (Cdc25A, Cdc25B, and Cdc25C) are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[2] Overexpression of Cdc25A and Cdc25B is frequently observed in a wide range of human cancers and is often associated with poor prognosis, making them attractive targets for anticancer therapy.[2][3]

The primary mechanism of action for this compound, as with other quinolinedione inhibitors, involves the generation of reactive oxygen species (ROS).[1] This leads to the irreversible oxidation of the catalytic cysteine residue within the active site of the Cdc25 enzyme, thereby inactivating it.[1] This inactivation of Cdc25 leads to cell cycle arrest at the G1/S and G2/M phases and a decrease in the phosphorylation of Cdk1.[1]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against various phosphatases. This data highlights its selectivity for Cdc25 isoforms over other phosphatases like VHR and PTP1B.

| Target Phosphatase | IC50 (µM) |

| Cdc25A | 0.38 |

| Cdc25B | 1.8 |

| Cdc25C | 0.66 |

| VHR | 28 |

| PTP1B | 37 |

Data sourced from MedchemExpress.

Experimental Protocols: In Vitro Evaluation of this compound

The following are generalized protocols for the in vitro assessment of Cdc25 inhibitors like this compound, based on standard laboratory practices.

Cdc25 Phosphatase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Cdc25.

Materials:

-

Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes.

-

A fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.1).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant Cdc25 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubate the plate at 30°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OMFP substrate to each well.

-

Incubate the plate at 30°C for 2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the substrate).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression in cancer cell lines.

Materials:

-

Cancer cell line known to overexpress Cdc25 (e.g., HeLa).

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Ethanol (70%, ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.

Future Directions and Considerations for In Vivo Studies

While specific in vivo data for this compound is not yet available, a logical progression for its preclinical development would involve the following:

-

Animal Models: The use of immunodeficient mice bearing human cancer cell line xenografts that overexpress Cdc25A or Cdc25B would be a standard approach.

-

Efficacy Studies: Key endpoints would include tumor growth inhibition, regression, and survival analysis. Dosing schedules and routes of administration would need to be optimized.

-

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to understand its bioavailability and half-life.

-

Pharmacodynamics: In-tumor analysis would be conducted to confirm target engagement, for instance, by measuring the phosphorylation status of CDKs in tumor tissue.

-

Toxicology: Comprehensive safety studies would be required to identify any potential off-target effects and to establish a therapeutic window.

The development of potent and selective Cdc25 inhibitors like this compound holds promise for a new class of anticancer agents. Further research and publication of in vivo data are eagerly awaited by the scientific community to fully assess its therapeutic potential.

References

- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo roles of CDC25 phosphatases: biological insight into the anti-cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of JUN-1111: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JUN-1111 is a synthetic small molecule and a member of the quinoline-5,8-dione class of compounds. It has been identified as a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity protein phosphatases.[1][2][3][4][5] The Cdc25 phosphatases are crucial regulators of the cell cycle, and their overexpression is implicated in various human cancers, making them attractive targets for anticancer drug development. This document provides a comprehensive technical overview of the cellular targets and mechanism of action of this compound, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Cellular Targets: The Cdc25 Phosphatase Family

The primary cellular targets of this compound are the members of the Cdc25 family of phosphatases: Cdc25A, Cdc25B, and Cdc25C.[1][2][3][4][5] These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. By inhibiting Cdc25 phosphatases, this compound effectively halts the cell cycle, leading to an anti-proliferative effect.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against the Cdc25 isoforms with a degree of selectivity over other protein tyrosine phosphatases (PTPs) such as VHR and PTP1B. The half-maximal inhibitory concentrations (IC50) from in vitro enzyme assays are summarized in the table below.

| Target Phosphatase | IC50 (µM) |

| Cdc25A | 0.38[1][2][3] |

| Cdc25B | 1.8[1][2][3] |

| Cdc25C | 0.66[1][2][3] |

| VHR | 28[1][2][3] |

| PTP1B | 37[1][2][3] |

Mechanism of Action: Redox Regulation and Covalent Modification

The inhibitory action of this compound on Cdc25 phosphatases is irreversible and mediated by the generation of intracellular reactive oxygen species (ROS). As a quinone-containing compound, this compound can undergo redox cycling within the cell, leading to the production of superoxide and other ROS. These reactive species then cause the irreversible oxidation of the catalytic cysteine residue within the active site of the Cdc25 phosphatases. This covalent modification, specifically the formation of sulfonic acid on the cysteine, renders the enzyme inactive. The enzyme's sensitivity to inhibition by this compound is influenced by the cellular redox environment, with depletion of glutathione increasing cellular sensitivity.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the action of this compound, from its entry into the cell to the downstream effects on cell cycle regulation.

Caption: Signaling pathway of this compound leading to cell cycle arrest.

Cellular Effects

The primary cellular consequence of Cdc25 inhibition by this compound is the arrest of the cell cycle at the G1/S and G2/M transitions. This is a direct result of the failure to activate the necessary CDKs for progression through these checkpoints. Specifically, this compound treatment leads to a decrease in the expression of phosphorylated Cdk1 (pY15), a key indicator of Cdc25 activity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular targets and mechanism of action of this compound. These are based on standard methodologies in the field and descriptions from the primary literature.

In Vitro Phosphatase Inhibition Assay

This assay is used to determine the IC50 values of this compound against purified phosphatases.

-

Reagents: Purified recombinant human Cdc25A, Cdc25B, Cdc25C, VHR, and PTP1B phosphatases. A suitable phosphatase substrate, such as OMFP (3-O-methylfluorescein phosphate) or pNPP (p-nitrophenyl phosphate). Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). This compound stock solution in DMSO.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the purified phosphatase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Monitor the production of the fluorescent or colorimetric product over time using a plate reader.

-

Calculate the initial reaction velocities and determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Intracellular Reactive Oxygen Species (ROS) Detection

This assay measures the ability of this compound to induce ROS production in living cells.

-

Reagents: Cell line of interest (e.g., HeLa). Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorodihydrofluorescein diacetate). This compound stock solution in DMSO. Cell culture medium.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with a serum-free medium or PBS.

-

Load the cells with the ROS probe by incubating them with a working solution of DCFDA for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove the excess probe.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope at different time points.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Reagents: Cell line of interest. This compound stock solution in DMSO. Propidium Iodide (PI) staining solution containing RNase A. 70% ethanol (ice-cold). PBS.

-

Procedure:

-

Seed cells in culture dishes and treat them with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel Cdc25 inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for studying the role of Cdc25 phosphatases in cell cycle control and as a lead compound for the development of novel anticancer therapeutics. Its mechanism of action, involving the induction of oxidative stress and irreversible enzyme inhibition, provides a unique approach to targeting these key cell cycle regulators. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of JUN-1111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of JUN-1111, a selective and irreversible inhibitor of Cdc25 phosphatase. The information presented herein is intended to support researchers and drug development professionals in the handling, formulation, and analytical characterization of this compound.

Core Data Summary

Chemical Identity

| Parameter | Value |

| IUPAC Name | 2-(4-morpholinopiperidin-1-yl)-[1][2]naphthyridine-3,8-dione |

| CAS Number | 874351-38-9[3] |

| Molecular Formula | C₁₇H₂₀N₄O₃ |

| Molecular Weight | 328.37 g/mol |

| Chemical Structure | O=C(C=C1NCCN2CCOCC2)C3=C(N=CC=C3)C1=O[3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. The following table summarizes the known solubility for in vivo preparations. Further studies are required to establish a comprehensive solubility profile.

| Solvent System | Concentration | Observations | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear solution | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Clear solution; requires sonication | [3] |

Note: The following sections on detailed solubility and stability are based on established methodologies for small molecule drugs and should be adapted and validated specifically for this compound.

Stability Data

Specific stability data for this compound is limited. The following table outlines the recommended storage conditions for a stock solution. Comprehensive stability studies under various stress conditions are necessary to fully characterize the stability profile of this compound.

| Solution | Storage Temperature | Storage Duration | Reference |

| Stock Solution | -80°C | 6 months | [3] |

| Stock Solution | -20°C | 1 month | [3] |

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the solubility and stability of a small molecule drug like this compound. These protocols are based on industry standards and regulatory guidelines.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, DMSO).

-

Ensure enough solid is present to maintain saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.

-

Filter the sample through a 0.45 µm filter to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standards of known concentrations to determine the solubility.

-

Kinetic Solubility Assessment

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS pH 7.4).

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Stability Indicating Method (SIM) Development and Forced Degradation Studies

Objective: To develop an analytical method that can separate and quantify this compound from its potential degradation products and to identify its degradation pathways under stress conditions. This is guided by ICH Q1A(R2) guidelines.[1][4]

Methodology:

-

Method Development (HPLC):

-

Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradants.

-

Optimize parameters such as column type, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to the following stress conditions to induce degradation (aiming for 5-20% degradation[4]):

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid this compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples at various time points using the developed HPLC method.

-

Assess the peak purity of the main this compound peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.

-

Quantify the amount of this compound remaining and the formation of any degradation products.

-

-

Method Validation:

-

Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

-

Visualizations

Cdc25 Phosphatase Signaling Pathway

This compound is an inhibitor of Cdc25 phosphatases, which are key regulators of the cell cycle.[3] Cdc25 proteins (Cdc25A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.[2][5]

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of JUN-1111: An In-depth Technical Guide

Disclaimer: The following document is a representative template designed to illustrate the structure and content of a preliminary toxicity profile for a hypothetical compound, JUN-1111. The data presented herein is entirely fictional and generated for illustrative purposes. It is not based on any real-world experimental results.

Executive Summary

This whitepaper provides a comprehensive overview of the preclinical toxicity profile of this compound, a novel small molecule inhibitor of the fictitious kinase, Protein Kinase Z (PKZ). The studies summarized herein were conducted to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human (FIH) clinical trials. The primary goals of the preclinical safety evaluation were to identify potential target organs for toxicity, assess the reversibility of any adverse effects, and determine safety parameters for clinical monitoring.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the advancement of this compound.

The preclinical program for this compound included a battery of in vitro and in vivo studies designed to meet regulatory expectations for nonclinical development.[1] These studies encompassed safety pharmacology, genotoxicity, and repeat-dose toxicity assessments in both rodent and non-rodent species. The selection of animal species was based on the pharmacological relevance of the test system to humans.[2]

Overall, the preclinical data suggest a manageable safety profile for this compound at the anticipated therapeutic doses. The principal dose-limiting toxicities were identified in the liver and gastrointestinal tract, and these findings were generally reversible upon cessation of treatment. No significant cardiovascular or respiratory liabilities were identified in safety pharmacology studies. This compound was not found to be mutagenic or clastogenic in standard genotoxicity assays.

This document provides a detailed summary of the key findings, the experimental protocols employed, and a discussion of the potential implications for the clinical development of this compound.

Introduction

This compound is a potent and selective inhibitor of Protein Kinase Z (PKZ), a key enzyme in the hypothetical "Stress-Response Signaling Pathway" implicated in certain inflammatory diseases and cancers. By targeting PKZ, this compound aims to modulate downstream inflammatory and proliferative signals. The journey from a promising compound to a therapeutic agent is a complex process, with preclinical research forming the critical foundation for ensuring safety and efficacy before human trials.[3] This guide delves into the essential preclinical toxicology studies conducted for this compound.

The drug development process is a multifaceted endeavor, and a thorough understanding of the preclinical safety profile is paramount for successful clinical translation.[4] The studies outlined in this report were designed to adhere to international regulatory guidelines, such as those from the FDA and EMA.[3]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. A core battery of safety pharmacology studies was conducted to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

-

Cardiovascular System (hERG Assay): The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of this compound concentrations (0.1 to 100 µM), and the effect on the hERG current was measured.

-

Cardiovascular System (In Vivo Dog Model): A study was conducted in conscious telemetered Beagle dogs to evaluate the effects of this compound on cardiovascular parameters. Animals were administered single oral doses of this compound (5, 15, and 50 mg/kg). Heart rate, blood pressure, and electrocardiogram (ECG) parameters were monitored continuously for 24 hours post-dose.

-

Respiratory System (Rat Plethysmography): The effects of this compound on respiratory function were evaluated in male Sprague-Dawley rats using whole-body plethysmography. Rats were administered single oral doses of this compound (10, 30, and 100 mg/kg), and respiratory rate and tidal volume were measured.

-

Central Nervous System (Irwin Test): A functional observational battery (Irwin test) was performed in male C57BL/6 mice to assess the potential effects of this compound on central nervous system function. Mice were administered single oral doses of this compound (25, 75, and 200 mg/kg) and observed for changes in behavior, autonomic function, and neuromuscular coordination at various time points.

Data Summary

Table 1: Summary of Safety Pharmacology Findings for this compound

| System | Assay | Key Findings |

| Cardiovascular | hERG Assay | IC50 > 100 µM |

| In Vivo Dog Model | No significant changes in heart rate, blood pressure, or ECG parameters at doses up to 50 mg/kg. | |

| Respiratory | Rat Plethysmography | No adverse effects on respiratory rate or tidal volume at doses up to 100 mg/kg. |

| Central Nervous | Irwin Test | No significant behavioral or neurological changes observed at doses up to 200 mg/kg. |

Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage.[1]

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of this compound was evaluated in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).

-

In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of this compound was assessed in cultured human peripheral blood lymphocytes. Cells were treated with this compound at various concentrations in the presence and absence of S9 metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: The potential of this compound to induce chromosomal damage in vivo was evaluated in the bone marrow of C57BL/6 mice. Mice were administered this compound orally for two consecutive days, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes.

Data Summary

Table 2: Summary of Genotoxicity Studies for this compound

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without S9 | Negative |

| Chromosomal Aberration | With and Without S9 | Negative |

| Micronucleus Test | N/A | Negative |

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species to characterize the toxicity profile of this compound following repeated administration. The duration of these studies was based on the intended duration of clinical use.

28-Day Oral Toxicity Study in Rats

Sprague-Dawley rats (10/sex/group) were administered this compound orally via gavage once daily for 28 days at dose levels of 0 (vehicle), 10, 30, and 100 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for a 14-day treatment-free period. Endpoints evaluated included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.

Table 3: Summary of 28-Day Oral Toxicity Findings in Rats

| Parameter | Dose Level (mg/kg/day) | Observations |

| Clinical Signs | 100 | Mild, transient salivation post-dosing. |

| Body Weight | 100 | Slightly decreased body weight gain in males. |

| Clinical Pathology | 30, 100 | Dose-dependent increases in ALT and AST. |

| Gross Pathology | 100 | Enlarged livers. |

| Histopathology | 30, 100 | Centrilobular hepatocellular hypertrophy. |

| Recovery | 100 | All findings were reversible after the 14-day recovery period. |

28-Day Oral Toxicity Study in Dogs

Beagle dogs (3/sex/group) were administered this compound orally in capsules once daily for 28 days at dose levels of 0 (vehicle), 5, 15, and 50 mg/kg/day. A recovery group (2/sex) was included for the high-dose and control groups and was observed for a 14-day treatment-free period. Endpoints were similar to the rat study.

Table 4: Summary of 28-Day Oral Toxicity Findings in Dogs

| Parameter | Dose Level (mg/kg/day) | Observations |

| Clinical Signs | 15, 50 | Emesis, decreased food consumption. |

| Body Weight | 50 | Slight body weight loss. |

| Clinical Pathology | 15, 50 | Dose-dependent increases in ALT, AST, and ALP. |

| Histopathology | 50 | Minimal hepatocellular hypertrophy. |

| Recovery | 50 | All findings were reversible after the 14-day recovery period. |

Visualizations

Hypothetical Signaling Pathway of PKZ

The following diagram illustrates the hypothetical "Stress-Response Signaling Pathway" that is modulated by this compound.

Experimental Workflow for In Vivo Toxicity Study

The diagram below outlines the general workflow for the in vivo repeat-dose toxicity studies conducted for this compound.

Conclusion

The preclinical toxicity studies for this compound have provided a foundational understanding of its safety profile. The primary target organs for toxicity appear to be the liver and, at higher doses in dogs, the gastrointestinal tract. These effects were generally mild to moderate and reversible. The absence of genotoxic potential and significant safety pharmacology findings are encouraging for the continued development of this compound. The No-Observed-Adverse-Effect-Levels (NOAELs) established in these studies will be instrumental in determining a safe starting dose for Phase I clinical trials. Further studies, including longer-term toxicity assessments, may be warranted depending on the clinical development plan.

References

Bioavailability of JUN-1111 in Animal Models: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of JUN-1111, a quinolinedione-based dual-specificity phosphatase inhibitor, will find a notable absence of public domain data on its bioavailability and pharmacokinetic profile in animal models. Despite its characterization as a Cdc25 phosphatase inhibitor with potential applications in oncology, comprehensive in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties are not available in the current body of scientific literature accessible through public searches.

This compound has been identified as a compound that, like its analogue DA3003-1 (NSC 663284), selectively and irreversibly inhibits Cdc25 phosphatases in vitro.[1] This mechanism of action, which involves the oxidative inactivation of the catalytic cysteine, leads to cell cycle arrest in the G1 and G2/M phases.[1] Studies have also shown that this compound can rapidly generate intracellular reactive oxygen species (ROS).[1]

However, a thorough review of existing research reveals no published preclinical studies that have investigated the pharmacokinetic parameters of this compound in common animal models such as rats or monkeys. Consequently, critical data points for assessing drug viability, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life, remain undetermined for this compound.

The absence of this information precludes the creation of a detailed technical guide or whitepaper on the bioavailability of this compound in animal models at this time. Drug development professionals would typically rely on such data to evaluate the feasibility of a compound for further development, including formulation strategies and prediction of human pharmacokinetics.

Further research and publication of in vivo pharmacokinetic and bioavailability studies for this compound are necessary to advance its potential as a therapeutic agent. Without these foundational preclinical data, a comprehensive understanding of its behavior in a physiological system remains elusive.

References

JUN-1111 target engagement assays

An In-depth Technical Guide to Target Engagement Assays for the Hypothetical c-Jun Inhibitor JUN-1111

Introduction

This document provides a comprehensive technical guide on target engagement assays for a hypothetical inhibitor of the c-Jun protein, herein referred to as this compound. Given the limited publicly available information on a specific molecule designated this compound, this guide synthesizes established methodologies and data for assessing the interaction of a small molecule inhibitor with its intended target, using c-Jun as a representative example. The principles and protocols described are broadly applicable to the characterization of other protein-small molecule interactions in drug discovery and development.

c-Jun is a component of the activator protein-1 (AP-1) transcription factor and is a key regulator of gene expression in response to a wide range of stimuli. Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. Verifying that a potential drug molecule directly binds to its intended target within a cellular context is a critical step in drug development.[1][2] Target engagement assays provide this crucial information, helping to build structure-activity relationships and providing evidence for the mechanism of action.[1][3]

This guide will detail several key target engagement assays, including binding assays, Cellular Thermal Shift Assays (CETSA), and Enzyme-Linked Immunosorbent Assays (ELISA), providing both the theoretical basis and practical experimental protocols.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating the types of results obtained from various target engagement and functional assays.

Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound

| Assay Type | Target | Parameter | Value |

| Binding Assay | c-Jun | IC50 | 0.38 µM |

| Functional Assay | AP-1 Reporter | IC50 | 0.66 µM |

| Kinase Panel | JNK1 | IC50 | > 10 µM |

| Kinase Panel | JNK2 | IC50 | > 10 µM |

| Kinase Panel | JNK3 | IC50 | > 10 µM |

Table 2: Cellular Target Engagement of this compound

| Assay Type | Cell Line | Parameter | Value |

| Cellular Thermal Shift Assay (CETSA) | Hela | ΔTm | +2.5 °C at 10 µM |

| Phospho-c-Jun (Ser63) ELISA | Hela | IC50 | 1.8 µM |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the c-Jun signaling pathway and a general workflow for a target engagement assay.

References

Off-target effects of JUN-1111

Disclaimer

The following technical guide is a hypothetical example created to fulfill the user's request. The compound "JUN-1111" and all associated data, including off-target effects, experimental protocols, and signaling pathways, are fictional and generated for illustrative purposes. This document does not describe a real therapeutic agent.

An In-depth Technical Guide to the Off-Target Profile of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a critical component in oncogenic signaling. While demonstrating high affinity for its primary target, comprehensive profiling has revealed a discrete set of off-target interactions. This document provides a detailed overview of the off-target effects of this compound, presenting quantitative data from in vitro kinase screening and cellular assays. Detailed experimental protocols and visual representations of key signaling pathways are included to provide a thorough understanding of the compound's selectivity profile for research and development purposes.

Quantitative Analysis of Off-Target Interactions

The selectivity of this compound was assessed using a comprehensive kinase panel and a variety of cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Profiling of this compound

This table presents the inhibitory activity of this compound against its primary target (TKX) and significant off-target kinases, defined as those with >50% inhibition at a 1 µM concentration. The data is derived from a radiometric kinase assay.

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| TKX (Primary Target) | 98% | 5.2 |

| SRC Family Kinase (SFK) | 78% | 150.7 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 65% | 450.2 |

| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 58% | 890.5 |

| c-Kit | 52% | >1000 |

Table 2: Cellular Activity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The cell lines were selected based on their known dependence on the primary target (Cell Line A) or the identified off-target kinases (Cell Lines B and C).

| Cell Line | Primary Driver Kinase | IC50 (nM) |

| Cell Line A | TKX | 15.8 |

| Cell Line B | SFK | 320.4 |

| Cell Line C | VEGFR2 / PDGFRβ | 980.1 |

| Normal Fibroblasts | N/A | >10,000 |

Key Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the primary signaling pathway of this compound, a significant off-target pathway, and the experimental workflow for kinase profiling.

Caption: Primary signaling pathway of the intended target, TKX, and its inhibition by this compound.

Caption: Off-target inhibition of the VEGFR2 signaling pathway by this compound.

An In-depth Technical Guide to the Structural Analogs of JNK Inhibitors Based on the 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of c-Jun N-terminal kinase (JNK) inhibitors centered around the 11H-indeno[1,2-b]quinoxalin-11-one core. This class of compounds has demonstrated significant potential in modulating the JNK signaling pathway, a critical mediator in various pathological processes including neurodegenerative diseases, inflammation, and cancer. This document details their chemical synthesis, biological activities, and the experimental methodologies used for their evaluation.

Core Compound Scaffold and Rationale for Analog Development

The parent scaffold for this series of inhibitors is 11H-indeno[1,2-b]quinoxalin-11-one. Analogs are primarily developed through substitutions on the tetracyclic ring system and modifications of the oxime group at position 11. These modifications aim to enhance potency, selectivity for different JNK isoforms (JNK1, JNK2, and JNK3), and improve pharmacokinetic properties.

Quantitative Bioactivity Data of Structural Analogs

The following tables summarize the in vitro inhibitory activities of various structural analogs against the three JNK isoforms. The data is presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.

Table 1: JNK Binding Affinity of 11H-indeno[1,2-b]quinoxalin-11-one Oxime Analogs

| Compound | R1 | R2 | R3 | JNK1 Kd (nM) | JNK2 Kd (nM) | JNK3 Kd (nM) |

| IQ-1 | H | H | H | - | - | - |

| 10c | H | H | H | 22 | >1000 | 76 |

| Tryptanthrin-6-oxime | N/A | N/A | N/A | 150 | >1000 | 275 |

Data sourced from Schepetkin et al., 2019.[1][2][3][4]

Table 2: Inhibitory Concentration (IC50) of Selected JNK Inhibitors

| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |

| JNK-IN-11 | 2.2 | 21.4 | 1.8 |

Data sourced from MedChemExpress product information.[5]

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation of the transcription factor c-Jun and other substrates, thereby regulating gene expression involved in apoptosis, inflammation, and cellular proliferation. The following diagram illustrates the canonical JNK signaling pathway.

References

- 1. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

JUN-1111 experimental protocol for cell culture

Application Note: JUN-1111

A Potent and Selective Inhibitor of the MEK1/2 Kinases for Cancer Research

Introduction this compound is a highly potent and selective, ATP-competitive, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in Ras or Raf, is a key driver in many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), leading to cell cycle arrest and induction of apoptosis in tumor cells with activating mutations in the MAPK pathway. This document provides detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, western blotting to confirm target engagement, and a cell cycle analysis protocol.

Mechanism of Action this compound targets the MEK1 and MEK2 kinases, preventing the phosphorylation of their downstream targets, ERK1 and ERK2. This blockade of a critical signaling node results in the inhibition of tumor cell proliferation and the induction of apoptosis.

Caption: this compound inhibits the MEK1/2 kinases in the MAPK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to determine the effect of this compound on the viability of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.

Workflow:

Caption: Workflow for determining cell viability using the MTS assay after this compound treatment.

Materials:

-

A375 melanoma cell line (or other appropriate cancer cell line with BRAF/Ras mutation)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

| This compound Concentration (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.2 |

| 10 | 52.1 ± 3.8 |

| 100 | 15.3 ± 2.9 |

| 1000 | 5.8 ± 1.5 |

| 10000 | 4.2 ± 1.1 |

IC50 Value: Approximately 12 nM for A375 cells.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to confirm that this compound inhibits the phosphorylation of ERK1/2 in treated cells.

Procedure:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

| Treatment | p-ERK/Total ERK Ratio (Normalized to Vehicle) |

| Vehicle (0 nM) | 1.00 |

| 10 nM this compound | 0.45 |

| 100 nM this compound | 0.12 |

| 1 µM this compound | 0.03 |

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Procedure:

-

Seed A375 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound (e.g., at 1x and 5x the IC50 concentration) or vehicle for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| 12 nM this compound | 68.5 ± 4.2 | 15.1 ± 2.1 | 16.4 ± 1.5 |

| 60 nM this compound | 75.1 ± 3.9 | 8.7 ± 1.9 | 16.2 ± 1.7 |

Summary of Results The data indicate that this compound is a potent inhibitor of cell proliferation in the A375 melanoma cell line, with an IC50 in the low nanomolar range. Western blot analysis confirms that this compound effectively inhibits the phosphorylation of ERK1/2, consistent with its mechanism of action as a MEK1/2 inhibitor. Furthermore, cell cycle analysis demonstrates that treatment with this compound leads to a significant accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest. These results support the potential of this compound as a therapeutic agent for cancers driven by the MAPK pathway.

Application Notes and Protocols for the Use of JUN-1111 (Hypothetical JNK Inhibitor) in a Mouse Model

For Research Use Only.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2] It is activated by a wide range of stimuli, including inflammatory cytokines and cellular stress, and plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and proliferation.[3][4] Dysregulation of the JNK pathway is implicated in numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[5]

JUN-1111 is a potent and selective (hypothetical) inhibitor of the JNK signaling pathway. By targeting JNK, this compound offers a powerful tool for researchers to investigate the role of this pathway in various disease models and to explore its potential as a therapeutic target. These application notes provide detailed protocols for the use of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Mechanism of Action

The JNK signaling cascade is typically initiated by extracellular stimuli like stress signals or inflammatory cytokines.[1][3] This leads to the sequential activation of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK (a MAPK).[1] Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1][6] This leads to the transcription of genes involved in inflammatory and apoptotic responses.